Methyl 2,4-Di-O-benzyl-a-D-mannopyranoside
Overview
Description
Methyl 2,4-Di-O-benzyl-a-D-mannopyranoside, also known as this compound, is a useful research compound. Its molecular formula is C21H26O6 and its molecular weight is 374.4 g/mol. The purity is usually 95%.
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Scientific Research Applications
Oligosaccharide Synthesis : Methyl 2,4-Di-O-benzyl-a-D-mannopyranoside is used in the preparation of oligosaccharide moieties of N-linked glycoproteins. Acetolysis of related compounds allows for the preparation of key intermediates for these moieties, which are important in various biological processes (Shah et al., 1987).
Pharmaceutical Applications : The compound is used in synthesizing various derivatives with potential pharmaceutical applications. For example, it's involved in synthesizing 2,3,6-tri-O-methyl-D-mannose and related compounds, which have applications in both pharmaceuticals and nutraceuticals (Choy & Unrau, 1971).
Uronic Acid Derivatives Synthesis : this compound can be used to synthesize methyl ethers of uronic acids, leading to a variety of uronic acid derivatives, which have applications in different chemical processes (Grishkovets et al., 1983).
Glycoprotein Synthesis : The compound serves as a suitable glycosyl acceptor for the synthesis of complex glycoprotein fragments, which are key in stimulating certain biological processes (Liao & Lu, 1996).
Antimicrobial Activity : New monosaccharide derivatives synthesized from this compound show promising antimicrobial activity, with some demonstrating higher activity than standard antibiotics, highlighting its potential in developing new antimicrobial agents (Kawsar et al., 2013).
Future Directions
“Methyl 2,4-Di-O-benzyl-a-D-mannopyranoside” exhibits noteworthy prospects in formulating therapeutic agents specifically tailored to combat HIV, cancer, inflammation, and analogous maladies . Its role in biomedical research, particularly as a precursor for the synthesis of diverse pharmaceuticals and molecules, suggests its potential for future applications .
Mechanism of Action
Target of Action
Methyl 2,4-Di-O-benzyl-a-D-mannopyranoside is a significant compound extensively employed in biomedical research . It is known to be a competitor inhibitor of the binding of mannose by Escherichia coli . This suggests that its primary targets are the mannose receptors on the surface of the E. coli bacteria .
Mode of Action
The compound interacts with its targets by competing with mannose for binding sites on E. coli . This competition inhibits the binding of mannose, thereby preventing the bacteria from adhering to host cells and initiating an infection .
Result of Action
The molecular and cellular effects of this compound’s action would likely involve the disruption of E. coli’s ability to adhere to host cells . This disruption could potentially prevent the initiation of an infection, thereby serving as a form of therapeutic intervention .
Action Environment
Properties
IUPAC Name |
(2R,3S,4S,5S,6S)-2-(hydroxymethyl)-6-methoxy-3,5-bis(phenylmethoxy)oxan-4-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26O6/c1-24-21-20(26-14-16-10-6-3-7-11-16)18(23)19(17(12-22)27-21)25-13-15-8-4-2-5-9-15/h2-11,17-23H,12-14H2,1H3/t17-,18+,19-,20+,21+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUYNJBPDHIJUNF-TXVWBRJLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C(C(C(C(O1)CO)OCC2=CC=CC=C2)O)OCC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@@H]1[C@H]([C@H]([C@@H]([C@H](O1)CO)OCC2=CC=CC=C2)O)OCC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10453644 | |
Record name | Methyl 2,4-Di-O-benzyl-a-D-mannopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10453644 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
67381-29-7 | |
Record name | Methyl 2,4-Di-O-benzyl-a-D-mannopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10453644 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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